n-Methylornithine

Description

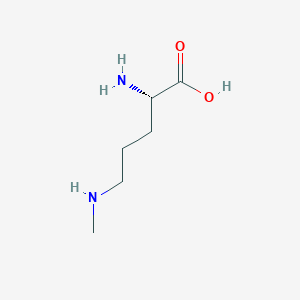

Structure

3D Structure

Properties

CAS No. |

3485-66-3 |

|---|---|

Molecular Formula |

C6H14N2O2 |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

(2S)-2-amino-5-(methylamino)pentanoic acid |

InChI |

InChI=1S/C6H14N2O2/c1-8-4-2-3-5(7)6(9)10/h5,8H,2-4,7H2,1H3,(H,9,10)/t5-/m0/s1 |

InChI Key |

HZVXTZMGAFEVFQ-YFKPBYRVSA-N |

Isomeric SMILES |

CNCCC[C@@H](C(=O)O)N |

Canonical SMILES |

CNCCCC(C(=O)O)N |

Origin of Product |

United States |

Biosynthesis of N Methylornithine

Enzymatic Pathways for n-Methylornithine Biogenesis

The formation of this compound is not a standalone pathway but is integrated into the assembly line of larger molecules, specifically Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs). researchgate.neteurekalert.org This process involves a series of enzymatic reactions that modify a precursor peptide synthesized by the ribosome. eurekalert.orgprinceton.edu

n-Methylation of Ornithine in Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs)

The creation of this compound is a key modification in a class of RiPPs known as enteropeptins. eurekalert.orgnih.gov In this context, the amino acid is not synthesized in its free form and then incorporated into a peptide chain. Instead, a canonical amino acid residue already within the ribosomally-produced precursor peptide is chemically transformed in a stepwise manner by a series of dedicated "tailoring" enzymes. eurekalert.orgprinceton.edu This discovery marks the first report of this compound being found in a RiPP natural product. eurekalert.org

Enteropeptins are a group of antimicrobial peptides produced by the gut microbe Enterococcus cecorum. researchgate.netnih.govresearchgate.netchemrxiv.org These peptides, which are a type of sactipeptide, are synthesized from a genetically encoded precursor peptide, EptA. eurekalert.orgprinceton.edu The pathway transforms this biologically inert precursor peptide into a structurally complex and active antibiotic. eurekalert.orgprinceton.edu The incorporation of this compound is a critical step in this maturation process, contributing to the final structure and biological activity of enteropeptin. eurekalert.orgrsc.org The mature enteropeptin products have been shown to exhibit species-specific bacteriostatic activity, potently inhibiting the growth of the producing strain. researchgate.neteurekalert.orgchemrxiv.org This self-inhibitory or fratricidal characteristic is an emerging theme among metabolites produced by microbiome firmicutes. researchgate.netnih.govchemrxiv.org

The conversion of a standard arginine residue into this compound within the enteropeptin precursor peptide is accomplished by a suite of three metalloenzymes encoded within the same biosynthetic gene cluster. researchgate.neteurekalert.orgsciencedaily.com

The enzymatic cascade responsible for this compound formation involves two distinct types of metalloenzymes. researchgate.neteurekalert.org The first step, the conversion of arginine to ornithine, is catalyzed by a di-Mn-dependent arginase homolog, an enzyme designated EptC. researchgate.netresearchgate.net This enzyme hydrolyzes the guanidinium (B1211019) group of the arginine side chain. researchgate.net

The subsequent N-methylation of the newly formed ornithine residue is performed by EptB, the founding member of a widespread superfamily of Fe-S-containing methyltransferases. researchgate.netnih.gov This novel enzyme utilizes a four-iron-four-sulfur ([4Fe-4S]) cluster and S-adenosylmethionine (SAM) to methylate the δ-nitrogen of the ornithine side chain. eurekalert.orgnih.gov

Table 1: Key Metalloenzymes in Enteropeptin Biosynthesis

| Enzyme | Metal Cofactor(s) | Function | Substrate (within peptide) | Product (within peptide) |

| EptC | Mn²⁺ (di-Manganese) | Arginine hydrolysis | Arginine | Ornithine |

| EptB | [4Fe-4S] cluster | N-methylation | Ornithine | This compound |

The discovery of the enteropeptin gene cluster was facilitated by a bioinformatics search strategy targeting gene clusters that code for RiPPs synthesized by radical S-adenosylmethionine (RaS) enzymes. researchgate.netnih.govresearchgate.netchemrxiv.org While the N-methylation step itself is catalyzed by the Fe-S-containing methyltransferase EptB, the pathway also involves another enzyme, EptA, which is a RaS enzyme. researchgate.netresearchgate.net EptA is responsible for installing an α-thioether bond, creating a crosslink between a cysteine residue and the modified arginine residue, forming an unusual six-membered thiomorpholine (B91149) heterocycle. researchgate.net Radical SAM enzymes are a vast superfamily known for using a [4Fe-4S] cluster and SAM to generate a highly reactive 5'-deoxyadenosyl radical, which can initiate difficult chemical reactions, such as the functionalization of unactivated C-H bonds. asm.orgwikipedia.org

The biosynthesis of the this compound residue within enteropeptin is a clear, stepwise transformation of a precursor amino acid. eurekalert.orgprinceton.edu The process begins after the ribosome synthesizes the precursor peptide, EptA, which contains a canonical arginine residue at the modification site. eurekalert.org

The sequence of events is as follows:

Arginine to Ornithine: The enzyme EptC, a peptide arginase, first acts on the arginine residue within the EptA peptide. researchgate.netnih.govresearchgate.net It removes the guanidinium group, converting the arginine side chain into an ornithine side chain. researchgate.net

Ornithine to this compound: Following the formation of ornithine, the enzyme EptB catalyzes the final step. researchgate.netnih.gov It transfers a methyl group from the cofactor S-adenosylmethionine (SAM) to the terminal (δ) nitrogen of the ornithine side chain, completing the formation of the this compound residue. eurekalert.orgrsc.org

This entire enzymatic sequence occurs post-translationally, highlighting a sophisticated biosynthetic strategy to incorporate a non-canonical amino acid into a peptide product. eurekalert.orgnih.gov

Characterization of Tailoring Enzymes

Metalloenzyme Systems (e.g., Fe-S-containing Methyltransferases, Mn-dependent Arginase)

This compound Formation in Pyrrolysine Biosynthesis

This compound, specifically the stereoisomer (3R)-3-methyl-D-ornithine, is a key intermediate in the biosynthetic pathway of pyrrolysine. acs.orgcapes.gov.br This pathway begins with L-lysine, which is converted into (3R)-3-methyl-D-ornithine. nih.gov This intermediate is then ligated to a second molecule of L-lysine by the enzyme PylC, and subsequent oxidation by PylD leads to the final pyrrolysine structure. acs.orgnih.govnih.gov The entire process is dependent on the products of the pylB, pylC, and pylD genes. nih.gov

The initial and committing step in pyrrolysine biosynthesis is the conversion of L-lysine to (3R)-3-methyl-D-ornithine. uniprot.orgeurekalert.org This complex isomerization reaction is catalyzed by the enzyme methylornithine synthase, encoded by the pylB gene. acs.orgeurekalert.org PylB functions as a lysine (B10760008) mutase, rearranging the carbon skeleton of lysine to produce the methylornithine intermediate. nih.govresearchgate.net This enzymatic transformation is remarkable as it creates the D-ornithine derivative required for the subsequent ligation step in the pathway. nih.gov

PylB is a member of the radical S-adenosyl-L-methionine (SAM) enzyme superfamily. acs.orgresearchgate.net Structural studies, including X-ray crystallography, have revealed that PylB adopts a TIM barrel fold. researchgate.netpnas.org The active site is located within a sealed central cavity of this barrel structure. researchgate.nettum.de

To perform its catalytic function, PylB requires two essential cofactors: an iron-sulfur cluster and S-adenosyl-L-methionine (SAM). pnas.org PylB contains a [4Fe-4S] cluster, which is characteristic of radical SAM enzymes. uniprot.orgresearchgate.net This cluster is coordinated by three cysteine residues. uniprot.org SAM binds to the unique fourth iron atom of the [4Fe-4S] cluster. acs.org In the PylB-catalyzed reaction, SAM functions as a catalytic cofactor rather than a simple co-substrate. acs.org The reductive cleavage of SAM by the [4Fe-4S] cluster is essential for initiating the radical-based reaction mechanism. acs.orgnih.gov

| Enzyme | Cofactor | Function | Reference |

|---|---|---|---|

| Methylornithine Synthase (PylB) | [4Fe-4S] Cluster | Binds SAM and facilitates one-electron reduction to initiate radical formation. | uniprot.orgacs.org |

| Methylornithine Synthase (PylB) | S-adenosyl-L-methionine (SAM) | Acts as a catalytic cofactor; undergoes reductive cleavage to generate a 5'-deoxyadenosyl radical (dAdo•). | acs.orgresearchgate.net |

The isomerization of lysine by PylB proceeds through a complex radical-based mechanism. uniprot.orgresearchgate.net The process is initiated by the one-electron reduction of the [4Fe-4S]-SAM complex, which leads to the homolytic cleavage of SAM, generating a highly reactive 5'-deoxyadenosyl radical (5′dAdo•). researchgate.net This radical abstracts a hydrogen atom from the substrate, L-lysine, initiating the rearrangement. researchgate.net The reaction is proposed to follow a fragmentation-recombination mechanism that involves a lysyl radical intermediate. acs.orgtum.denoaa.govkaust.edu.sa Quantum mechanics/molecular mechanics (QM/MM) studies suggest the mechanism involves several elementary steps, including the hemolytic cleavage of the Cα–Cβ bond of lysine and the formation of a glycyl radical. researchgate.netresearchgate.net This intricate catalytic process ultimately results in the formation of (3R)-3-methyl-D-ornithine. researchgate.net

Structural and Mechanistic Enzymology of PylB

Cofactor Requirements ([4Fe-4S] Cluster and SAM)

Genetic and Bioinformatic Insights into this compound Biosynthetic Gene Clusters

The genetic basis for this compound synthesis is found within specific biosynthetic gene clusters (BGCs). These clusters contain the necessary genes encoding the enzymes required for its production and subsequent modification.

Identification of Biosynthetic Gene Clusters Encoding this compound Modifying Enzymes

Bioinformatic approaches and genome mining have been instrumental in identifying BGCs involved in the biosynthesis of natural products containing this compound. researchgate.netchemrxiv.org The primary example is the pyl gene cluster (pylTSBCD), found in some methanogenic archaea and bacteria, which is responsible for the complete biosynthesis of pyrrolysine from lysine, with this compound as a key intermediate. nih.govresearchgate.netpnas.orgmdpi.com

Computational Approaches for Discovery of this compound Pathways

The elucidation of biosynthetic pathways for specialized metabolites like this compound has been significantly accelerated by the integration of computational biology and bioinformatics. researchgate.net The increasing availability of high-quality genome sequencing, coupled with powerful computational toolkits, has enabled a shift from traditional discovery methods to a more targeted, genomics-driven approach. nih.gov This strategy, often termed "genome mining," focuses on identifying the biosynthetic gene clusters (BGCs) that encode the enzymatic machinery required to produce a specific natural product. nih.gov

Computational methodologies allow researchers to scan entire genomes for BGCs, which are chromosomally adjacent genes that encode the enzymes, transporters, and regulatory proteins necessary for the synthesis of a metabolite. nih.gov The discovery of the pathway leading to this compound is a prominent example of the success of these in silico methods. princeton.edu Researchers have developed various computational strategies to identify these clusters, predict the functions of the encoded enzymes, and even forecast the chemical structure of the final product. nih.gova-z.lu

A primary strategy involves searching for the DNA sequences of known "signature enzymes" that are characteristic of specific metabolic pathways. nih.gov Tools like BLAST and HMMer are used to compare vast genomic datasets against libraries of known enzyme domains. nih.govfiveable.me More sophisticated and comprehensive software platforms can automate this process, identifying not only signature genes but also the boundaries of the entire gene cluster. nih.govnih.gov

Table 1: Computational Tools and Platforms in Metabolic Pathway Discovery This table is interactive. You can sort and filter the data.

| Tool/Platform | Primary Function | Application in Pathway Discovery |

|---|---|---|

| antiSMASH | Automated identification and annotation of biosynthetic gene clusters (BGCs) in microbial genomes. nih.govmdpi.comresearchgate.net | Detects various types of BGCs, including those for nonribosomal peptides and polyketides, and predicts core structures. nih.govresearchgate.net |

| BLAST | Basic Local Alignment Search Tool; finds regions of similarity between biological sequences. nih.govfiveable.me | Used for initial identification of homologous genes, such as signature enzymes (e.g., methyltransferases), within a genome. nih.gov |

| HMMer | Uses Hidden Markov Models (HMMs) for sensitive database searching and sequence alignment. nih.govfiveable.me | Identifies distant homologs of protein domains characteristic of biosynthetic enzymes. nih.gov |

| Pathway Tools | A comprehensive software package for managing, analyzing, and visualizing Pathway/Genome Databases (PGDBs). sri.com | Predicts metabolic pathways from an organism's genome, supports metabolic modeling, and allows for omics data analysis. sri.com |

| NRPSpredictor | Predicts the specific amino acid substrates incorporated by nonribosomal peptide synthetase (NRPS) modules. nih.govnih.gov | Helps in forecasting the peptide backbone of a natural product before its isolation. nih.gov |

| BAGEL | A genome mining tool specifically focused on the discovery of ribosomally synthesized and post-translationally modified peptides (RiPPs) and bacteriocins. researchgate.net | Identifies BGCs for complex peptides, including sactipeptides, which can contain modified amino acids like this compound. researchgate.net |

Research Findings: Discovery of the Enteropeptin Pathway

A significant breakthrough in understanding this compound biosynthesis came from the discovery of enteropeptins, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs). princeton.educhemrxiv.org This discovery was achieved through a novel biosynthesis-guided bioinformatic search strategy that did not rely on prior knowledge of the final product. researchgate.netprinceton.edu

The computational approach involved scanning microbial genomes for the co-occurrence of genes encoding radical S-adenosylmethionine (RaS) enzymes and associated transporters, which served as a "bioinformatic hook" for identifying novel RiPP gene clusters. researchgate.net This search yielded a map of approximately 15,500 potential RaS-RiPP BGCs. researchgate.net

Further investigation into one of the most complex subfamilies identified led to the characterization of the kgr gene cluster from the gut microbe Enterococcus cecorum. researchgate.netresearchgate.net Computational analysis of this BGC predicted that it encoded the necessary enzymes to transform a canonical amino acid, Arginine, into the non-canonical this compound within a peptide chain. princeton.edu Subsequent experimental work confirmed these in silico predictions. The pathway involves a stepwise conversion where a precursor peptide containing Arginine is first acted upon by a di-Mn-dependent arginase (KgrD) to form an Ornithine residue, which is then N-methylated by a novel Fe-S-containing methyltransferase (KgrB). researchgate.netresearchgate.net

Table 2: Key Genes in the kgr Biosynthetic Gene Cluster for this compound Formation This table is interactive. You can sort and filter the data.

| Gene | Predicted/Confirmed Protein Function | Role in this compound Biosynthesis |

|---|---|---|

| kgrA | Precursor peptide | Provides the Arginine-containing peptide backbone that undergoes modification. researchgate.net |

| KgrD | Di-Mn-dependent Arginase | Catalyzes the deguanidination of the Arginine residue on the precursor peptide to form an Ornithine residue. researchgate.netresearchgate.net |

| KgrB | Fe-S-containing Methyltransferase | Catalyzes the N-methylation of the Ornithine residue to produce the final this compound residue within the peptide. researchgate.netresearchgate.net |

| KgrC | Radical SAM (RaS) enzyme | Installs an α-thioether bond, a modification characteristic of sactipeptides, but not directly involved in this compound formation. researchgate.net |

This biosynthesis-guided discovery, beginning with computational analysis and culminating in experimental validation, exemplifies the power of modern bioinformatics to uncover novel biochemical pathways and enzymatic functions. princeton.edu

Enzymatic Interactions and Modulation by N Methylornithine and Its Analogs

Inhibition of Ornithine Decarboxylase (ODC)

N-Methylornithine and its analogs have been investigated for their interaction with ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis. ODC catalyzes the conversion of ornithine to putrescine, the first committed step in the synthesis of polyamines like spermidine (B129725) and spermine (B22157), which are essential for cell growth and proliferation. tandfonline.comresearchgate.net Consequently, inhibiting ODC is a significant strategy in cancer research. tandfonline.comtandfonline.com

Analogs of this compound, such as α-methyl ornithine, have demonstrated potent competitive inhibition of ODC. nih.govacs.orgpnas.org This inhibition leads to a reduction in the intracellular concentrations of putrescine and spermidine, which in turn blocks the proliferation of cells, such as rat hepatoma cells. nih.govpnas.org The effects of this inhibition can be reversed by the addition of putrescine, spermidine, or spermine, confirming that the antiproliferative action is due to the depletion of these essential polyamines. nih.gov

Mechanisms of ODC Inhibition by this compound Analogs (e.g., N-ω-chloroacetyl-L-ornithine)

N-ω-chloroacetyl-L-ornithine (NCAO), an analog of L-ornithine, acts as a potent, reversible, and competitive inhibitor of ODC. tandfonline.comtandfonline.commedchemexpress.com Its mechanism involves binding to the active site of ODC with high affinity, thereby preventing the natural substrate, L-ornithine, from binding and being decarboxylated. tandfonline.com Kinetic studies have determined the inhibition constant (Ki) for NCAO to be 59 µM for rat liver ODC. tandfonline.comtandfonline.com

The inhibitory action of NCAO has been demonstrated to be selective for cancer cells over normal cells. tandfonline.comnih.gov This selectivity is attributed to the high expression of ODC in many cancer cell lines. tandfonline.comtandfonline.com The antiproliferative effects of NCAO are concentration- and time-dependent, with EC50 values in the low micromolar range for various human cancer cell lines after 72 hours of treatment. tandfonline.comtandfonline.comnih.gov The addition of putrescine can reverse the antiproliferative effects of NCAO, confirming that its primary mechanism of action is the inhibition of ODC. tandfonline.com

Table 1: Cytotoxic Effects of N-ω-chloroacetyl-L-ornithine (NCAO) on Human Cancer Cell Lines

| Cell Line | EC50, 72h (µM) |

|---|---|

| HeLa | 15.8 tandfonline.comtandfonline.com |

| MCF-7 | 17.5 tandfonline.comtandfonline.com |

| HepG2 | 10.1 tandfonline.comtandfonline.com |

| Ca Ski | 1.18 nih.gov |

| MDA-MB-231 | 50.6 nih.gov |

Impact on Polyamine Metabolic Pathways

The inhibition of ODC by compounds like this compound analogs directly disrupts the polyamine metabolic pathway, leading to a cascade of cellular effects. By blocking the synthesis of putrescine, these inhibitors cause a depletion of the intracellular pools of putrescine and subsequently spermidine. nih.govpnas.orgbioscientifica.com This depletion is a critical factor in the observed inhibition of cell proliferation. nih.gov

The polyamine pathway is intricately regulated, and its disruption can have far-reaching consequences. researchgate.netbiomolther.org For instance, the depletion of polyamines can affect DNA and chromatin structure, as polyamines are known to stabilize these macromolecules. bioscientifica.com Furthermore, the inhibition of polyamine biosynthesis has been linked to perturbations in other metabolic pathways, such as single-carbon reactions involving S-adenosylmethionine (SAM), which can impact DNA methylation. aacrjournals.org

In some cases, the inhibition of ODC can lead to compensatory mechanisms in cells, such as the upregulation of polyamine transport to scavenge for external polyamines. researchgate.net However, potent inhibitors can effectively starve the cell of these crucial molecules, leading to cytostatic or cytotoxic effects. biomolther.org For example, NCAO treatment has been shown to induce apoptosis in cancer cells and inhibit their migration in vitro. medchemexpress.comnih.gov Interestingly, one study suggested that NCAO might also interact with other enzymes in the polyamine biosynthetic route, as it was observed to decrease spermidine and spermine levels even in the presence of putrescine. preprints.org

Other Identified Enzyme Interactions

While the primary focus of research on this compound has been its role in inhibiting ODC, other enzymatic interactions have been identified. In the biosynthesis of certain natural products, this compound is itself a product of enzymatic reactions. For example, in the biosynthesis of enteropeptins, a class of ribosomal peptide natural products, this compound is installed in the peptide sequence through the combined action of a novel Fe-S-containing methyltransferase and a manganese-dependent arginase. nih.gov

Additionally, methylornithine synthase (PylB), a radical S-adenosylmethionine (SAM) enzyme, catalyzes the conversion of lysine (B10760008) to 3-methylornithine in a radical-based mechanism. researchgate.net This reaction is a key step in the biosynthesis of the non-canonical amino acid pyrrolysine. researchgate.net

In the context of plant biochemistry, studies in transformed root cultures of Datura stramonium and Atropa belladonna investigated the enzymes involved in the biosynthesis of N-methylputrescine, a precursor to hyoscyamine (B1674123). The enzymes ornithine δ-N-methyltransferase and δ-N-methylornithine decarboxylase were found to be undetectable, suggesting that δ-N-methylornithine is not a likely intermediate in this specific pathway. nih.gov

Role of N Methylornithine in Biological Systems and Natural Products

Incorporation into Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs)

Ribosomally synthesized and post-translationally modified peptides (RiPPs) are a diverse class of natural products. Their biosynthesis begins with a precursor peptide produced by the ribosome, which then undergoes extensive enzymatic modifications to yield the final bioactive molecule. nih.gov n-Methylornithine is a rare but crucial component of a specific group of RiPPs known as enteropeptins. researchgate.netnih.gov

The journey of incorporating this compound into enteropeptins is a multi-step enzymatic cascade. news-medical.net It begins with a precursor peptide containing the canonical amino acid arginine. oup.com A series of metalloenzymes, encoded within the same gene cluster as the precursor peptide, then act upon this peptide. nih.govnews-medical.net The first key transformation is the conversion of the arginine residue into an ornithine residue. This reaction is catalyzed by a di-manganese-dependent arginase. researchgate.net Following this, a distinct Fe-S-containing methyltransferase installs a methyl group onto the ornithine, resulting in the formation of this compound within the peptide sequence. researchgate.netresearchgate.net This represents the first documented instance of this compound in a RiPP. oup.com

Contribution to Enteropeptin Bioactivity and Specificity

The post-translational modification of arginine to this compound is not merely a structural curiosity; it is fundamental to the biological activity of enteropeptins. news-medical.net Research has shown that the precursor peptide, prior to these modifications, is biologically inert. news-medical.net It is the conversion to this compound, along with other modifications, that transforms the peptide into a potent biomolecule. news-medical.net

Enteropeptins exhibit a narrow spectrum of bioactivity, acting as bacteriostatic agents that potently inhibit the growth of the producing bacterial strain. nih.govnews-medical.net This self-inhibitory or fratricidal activity is an emerging theme among metabolites produced by Firmicutes in microbial communities. nih.gov The specificity of this activity is intrinsically linked to the final structure of the enteropeptin, a structure defined by the presence of this compound.

Structural-Functional Relationship in RiPPs Containing this compound

The incorporation of non-canonical amino acids like this compound is a key strategy for expanding the chemical and functional diversity of peptides. nih.gov In the case of enteropeptins, the presence of this compound contributes to the unique three-dimensional structure of the peptide, which in turn dictates its interaction with its biological target. dntb.gov.ua

The methylation of the ornithine side chain alters its physicochemical properties, including its size, shape, and charge distribution. These changes are critical for the specific binding and affinity of the enteropeptin to its target, leading to its observed biological activity. nih.gov The precise structural-functional relationship is an area of ongoing research, but it is clear that the enzymatic installation of this compound is a pivotal event in creating a functionally active RiPP from an inactive precursor.

| Enzyme | Metal Cofactor | Function in Enteropeptin Biosynthesis |

| Arginase (KgrC) | Mn²⁺ | Converts arginine to ornithine |

| Methyltransferase (KgrB) | Fe-S cluster | Methylates ornithine to form this compound |

Functional Significance in Pyrrolysine-Mediated Genetic Code Expansion

While this compound is a key player in the world of RiPPs, its direct role in the biosynthesis of the 22nd genetically encoded amino acid, pyrrolysine, is not supported by current scientific evidence. The biosynthesis of pyrrolysine is a distinct pathway that starts with two molecules of lysine (B10760008). nih.govresearchgate.net

The established biosynthetic pathway for pyrrolysine involves three enzymes: PylB, PylC, and PylD. acs.orgnih.gov The process is initiated by the radical S-adenosyl-L-methionine (SAM) enzyme PylB, which catalyzes the isomerization of L-lysine to (3R)-3-methyl-L-ornithine. acs.orgsciencedaily.com This intermediate, which is a structural isomer of this compound, is then ligated to a second molecule of lysine by the enzyme PylC. acs.org The final step is an oxidation reaction catalyzed by PylD to produce pyrrolysine. acs.orgnih.gov

Therefore, while both this compound and a methylated ornithine derivative are involved in fascinating biological processes, they participate in separate and distinct metabolic pathways.

Metabolic Fate and Distribution Studies of this compound

The occurrence of this compound in nature appears to be infrequent, and its metabolic fate and distribution are not extensively documented. wikipedia.org

Investigation of this compound Presence Across Organisms and Pathways (e.g., Plant Alkaloid Biosynthesis)

Early investigations into the biosynthesis of tropane (B1204802) alkaloids in plants yielded conflicting results regarding the role of this compound. In cultured roots of Hyoscyamus albus, a plant known for producing tropane alkaloids, this compound was not detected. The data suggested that the biosynthesis of these alkaloids proceeds through putrescine, not this compound.

However, other studies have identified δ-N-methylornithine as a natural constituent in Atropa belladonna, another tropane alkaloid-producing plant. wikipedia.org Furthermore, research on the biosynthesis of nicotine (B1678760) in Nicotiana species has suggested that N-methyl-Δ¹-pyrroline salt, which can be formed from this compound, is an intermediate in the formation of the nicotine's pyrrolidine (B122466) ring. The presence and metabolic role of this compound in plant alkaloid biosynthesis may therefore be species-specific. scispace.com Its broader distribution across different kingdoms of life remains an area for further exploration.

Chemical Synthesis and Derivatization Strategies for N Methylornithine

Stereoselective Synthesis of n-Methylornithine Enantiomers

The biological activity of amino acids and their derivatives is highly dependent on their stereochemistry. Consequently, stereoselective synthesis, which selectively produces a single enantiomer of a molecule, is of paramount importance. ethz.chqmul.ac.uk Several strategies have been successfully employed for the synthesis of the L- and D-enantiomers of both Nα- and Nδ-methylornithine.

One common approach begins with an enantiomerically pure starting material, such as L-ornithine or D-ornithine, and utilizes protecting groups to selectively methylate the desired nitrogen atom. For instance, the synthesis of δ-N-methyl-L-ornithine has been achieved through the alkylation of α-N-benzoyl-ω-N-p-toluenesulphonyl-L-ornithine. scilit.comresearchgate.netcdnsciencepub.com This method involves protecting the alpha-amino group with a benzoyl group and the delta-amino group with a toluenesulfonyl (tosyl) group, followed by methylation and subsequent deprotection.

Another strategy involves the simultaneous protection of the α-amino acid moiety through the formation of boroxazolidinones, using reagents like 9-borabicyclo[3.3.1]nonane (9-BBN-H). acs.org This method offers a convenient way to perform side-chain modifications, including Nδ-methylation, on L-ornithine derivatives while preserving the stereochemistry at the α-carbon. acs.org

For the synthesis of Nα-methylated ornithine, a different set of protecting groups is required. A reported synthesis for Nα-methyl-L-ornithine hydrochloride starts from (2S)-2-[(tert-butoxycarbonyl)(methyl)amino]-4-cyanobutyric acid. chemicalbook.com In this multi-step process, the cyano group is reduced to an amine, and the protecting groups are removed to yield the final product. chemicalbook.com The synthesis of N-Methyl-D-Ornithine derivatives often involves protecting the amino group of D-ornithine with a tert-butoxycarbonyl (Boc) group, followed by methylation with methyl iodide and esterification. smolecule.com

A short asymmetric synthesis for N-α-Fmoc-N-δ-Boc-α-methyl-D-ornithine has also been developed, highlighting methods for creating α-methylated versions of ornithine derivatives which are important in peptide chemistry. acs.org These stereoselective methods are crucial for obtaining enantiomerically pure compounds necessary for investigating specific biological interactions.

Table 1: Selected Stereoselective Synthesis Methods for this compound Enantiomers This table is interactive. You can sort and filter the data.

| Target Compound | Starting Material | Key Steps/Reagents | Reference |

|---|---|---|---|

| δ-N-methyl-L-ornithine | L-Ornithine | Protection (α-N-benzoyl, ω-N-p-toluenesulphonyl), Alkylation | scilit.com, researchgate.net, cdnsciencepub.com |

| Nδ-methylated L-ornithine derivatives | L-Ornithine tert-butyl ester | Protection (Boc-amine), Side-chain modification | acs.org |

| Nδ-methylated L-ornithine derivatives | L-Ornithine | Protection via boroxazolidinone formation (9-BBN-H), Side-chain modification | acs.org |

| Nα-methyl-L-ornithine hydrochloride | (2S)-2-[(tert-butoxycarbonyl)(methyl)amino]-4-cyanobutyric acid | Reduction of cyano group (with platinum(IV) oxide; hydrogen), Deprotection (with hydrogen chloride) | chemicalbook.com |

| N-Methyl-D-Ornithine tert-butoxycarbonyl methyl ester hydrochloride | D-Ornithine | Protection (Boc anhydride), Methylation (methyl iodide), Esterification, Deprotection | smolecule.com |

Synthetic Methodologies for this compound Analogs for Biochemical Studies

The synthesis of this compound analogs is vital for probing enzyme mechanisms, developing enzyme inhibitors, and creating peptides with enhanced pharmacological properties. smolecule.com These synthetic strategies often involve modifying the ornithine side chain or incorporating this compound into larger molecules like peptide or folic acid analogs.

One area of focus has been the development of inhibitors for enzymes like dihydrofolate reductase (DHFR). nih.gov In one study, analogs of folic acid and methotrexate (B535133) were synthesized containing an L-ornithine side chain. A key compound, the Nδ-carboxymethyl derivative of Nα-(4-amino-4-deoxy-N10-methylpteroyl)-L-ornithine (mAPA-Orn), was prepared through a multi-step sequence. This involved the Nδ-monoalkylation of Nα-(benzyloxycarbonyl)-L-ornithine with glyoxylic acid and sodium cyanoborohydride, followed by further modifications and condensation with the pteroic acid moiety. nih.gov These complex analogs were then tested for their ability to inhibit DHFR and tumor cell growth, demonstrating the utility of synthetic analogs in drug discovery. nih.gov

Another important strategy for creating analogs for biochemical studies is N-methylation scanning of peptides. nih.gov This involves systematically replacing amino acid residues in a peptide with their N-methylated counterparts. N-methylation can improve a peptide's pharmacological properties by increasing its resistance to enzymatic degradation and modifying its conformation. For example, analogs of the neuropeptide allatostatin were synthesized with single or double N-methylation mimics to study how these modifications affect the inhibition of juvenile hormone biosynthesis in insects. nih.gov

The synthesis of Nδ-methylated analogs extends beyond ornithine to related amino acids like arginine and citrulline. acs.org These analogs are crucial for studying the physiological and pharmaceutical relevance of methylation in pathways such as nitric oxide synthesis, where N-methylated arginines act as potent inhibitors of nitric oxide synthases. acs.org The synthetic schemes developed for Nδ-methyl-l-ornithine can be adapted to produce these related compounds, providing valuable probes for biochemical pathways. acs.org The recent discovery of this compound in ribosomally synthesized and post-translationally modified peptides (RiPPs) called enteropeptins has further spurred interest in the biochemical roles of this modification. oup.comresearchgate.netnih.gov

Table 2: Examples of this compound Analogs and Synthetic Strategies This table is interactive. You can sort and filter the data.

| Analog Type | Specific Example | Synthetic Strategy | Purpose/Application | Reference |

|---|---|---|---|---|

| Folic Acid Analog | Nδ-carboxymethyl derivative of mAPA-Orn | Nδ-monoalkylation of protected L-ornithine, condensation with pteroic acid | Inhibition of dihydrofolate reductase (DHFR) and tumor cell growth | nih.gov |

| Peptide Analog | N-methylated allatostatin mimics | N-methylation scanning in solid-phase peptide synthesis | Studying structure-activity relationships for inhibiting juvenile hormone biosynthesis | nih.gov |

| Arginine Precursor Analog | Nδ-methyl-l-arginine | Synthesis from Nδ-methyl-l-ornithine | Probing nitric oxide synthase (NOS) inhibition | acs.org |

Advanced Analytical and Structural Methodologies in N Methylornithine Research

Mass Spectrometry-Based Characterization (e.g., High-Resolution Mass Spectrometry, Tandem Mass Spectrometry)

Mass spectrometry (MS) is a cornerstone for the identification and characterization of n-Methylornithine. High-resolution mass spectrometry (HRMS) provides precise mass measurements, which is essential for determining the elemental composition of the molecule and distinguishing it from other compounds with similar nominal masses. nih.govaip.org Tandem mass spectrometry (MS/MS) is employed to further elucidate the structure by fragmenting the parent ion and analyzing the resulting product ions. researchgate.netdducollegedu.ac.in

In the analysis of N-methylated amino acids, including this compound, derivatization techniques are often used to improve chromatographic separation and ionization efficiency. nih.gov For instance, derivatization with ethyl chloroformate allows for analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov The electron ionization (EI) mass spectra of these derivatives typically show a characteristic abundant ion corresponding to the loss of the ethoxycarbonyl group ([M-COOC2H5]+). nih.gov

Electrospray ionization (ESI) coupled with tandem mass spectrometry (ESI-MS/MS) is another powerful tool. The MS/MS spectra of protonated N-methyl amino acids often display a characteristic loss of water and carbon monoxide, leading to the formation of an immonium ion. researchgate.net This immonium ion, along with other fragment ions, provides structural information about the side chain and the location of the methyl group. researchgate.net In a study on enteropeptin biosynthesis, HRMS and tandem MS were instrumental in identifying this compound within a peptide sequence, with observed fragments and mass differences confirming the modification. researchgate.netresearchgate.net

Table 1: Key Mass Spectrometry Techniques and Findings for this compound

| Technique | Application | Key Findings |

| High-Resolution Mass Spectrometry (HRMS) | Determines precise mass and elemental composition. | Confirmed the presence of this compound in enteropeptins by providing accurate mass data for the modified peptide. researchgate.netresearchgate.net |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation through fragmentation analysis. | Fragmentation patterns of derivatized N-methyl amino acids provide characteristic ions indicative of their structure. researchgate.netnih.gov Used to confirm N-terminal methylation on specific proteins. biorxiv.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives of amino acids. | After ethyl chloroformate derivatization, N-methyl amino acids show characteristic fragmentation, aiding in their identification. nih.gov |

| Electrospray Ionization-Mass Spectrometry (ESI-MS) | Soft ionization technique suitable for polar molecules like amino acids. | Enabled the detection and differentiation of isomeric N-methyl amino acids through their distinct MS/MS spectra. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise atomic structure of molecules like this compound. rsc.orgweebly.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to gain detailed structural insights.

In the study of enteropeptins, a combination of 2D NMR experiments, including Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Rotating frame Overhauser Effect Spectroscopy (ROESY), was crucial in confirming the presence and connectivity of the this compound residue. researchgate.net

TOCSY experiments helped to identify the spin system of the ornithine residue. researchgate.netresearchgate.net

HMBC showed a correlation between the N-methyl protons and the δ-carbon of the ornithine, confirming the site of methylation. researchgate.net

HSQC correlated the N-methyl protons with their directly attached carbon atom. researchgate.net

ROESY showed cross-peaks between the Orn-δH and the N-methyl group, providing through-space proximity information. researchgate.net

Isotopic labeling, where atoms like ¹³C and ¹⁵N are incorporated into the molecule, can significantly enhance NMR sensitivity and aid in resolving spectral overlap, which is particularly useful for studying this compound within larger peptides or proteins. nih.govrsc.org

Table 2: NMR Experiments for the Structural Characterization of this compound in a Peptide

| NMR Experiment | Purpose | Observation for this compound |

| TOCSY | Identifies coupled proton spin systems. | Showed correlations within the ornithine residue, but the α-H was not observed in the final product. researchgate.netresearchgate.net |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. | A cross-peak was observed between the N-methyl protons and the Orn-δC. researchgate.net |

| HSQC | Shows direct one-bond correlations between protons and their attached heteronuclei (e.g., ¹³C). | Highlighted the correlation between the Orn N-methyl-H and N-methyl-C, and the Orn-δH/δC. researchgate.net |

| ROESY | Detects through-space correlations between protons that are close to each other. | Showed cross-peaks between the Orn-δH and the N-methyl group protons. researchgate.net |

X-ray Crystallography for Enzyme-Ligand Complex Analysis

X-ray crystallography is an indispensable technique for visualizing the three-dimensional structures of enzymes in complex with their substrates or ligands, such as this compound, at atomic resolution. wikipedia.orginfinitabiotech.com This method provides critical insights into the catalytic mechanisms of enzymes involved in the biosynthesis or metabolism of this compound.

For example, the crystal structure of methylornithine synthase (PylB), an enzyme that converts lysine (B10760008) to 3-methylornithine, has been determined. researchgate.netresearchgate.net Although this is not this compound, the structural information for a related enzyme highlights the power of the technique. Such structures reveal the specific amino acid residues in the active site that are responsible for substrate binding, orientation, and catalysis. researchgate.net In the case of PylB, structural studies, along with quantum mechanics/molecular mechanics (QM/MM) calculations, suggest that residues like Asp279, Asp112, Arg235, and Ser277 form a hydrogen bond network that orients the substrate for the reaction. researchgate.net

Similarly, the crystal structures of ornithine N-monooxygenases, which hydroxylate ornithine as a step in siderophore biosynthesis, have been solved, providing a detailed view of the active site and the binding of FAD and NADPH cofactors. nih.gov While these structures were not solved with this compound, they provide a framework for understanding how related enzymes accommodate the ornithine backbone. The structure of ornithine acetyltransferase, which catalyzes acetyl group transfer from N-acetylornithine, has also been elucidated, revealing a unique fold and an active site partially formed by the interface of different subunits. nih.gov

Table 3: Examples of X-ray Crystallography in the Study of Related Ornithine-Modifying Enzymes

| Enzyme | Ligand/Substrate | Resolution (Å) | Key Structural Insights |

| Methylornithine Synthase (PylB) | (2S)-lysine | - | Revealed a TIM barrel fold typical of radical SAM enzymes and identified key active site residues for substrate orientation. researchgate.netresearchgate.net |

| Ornithine N-monooxygenase (PvdA) | FAD, NADP⁺ | 1.9 | Showed a three-domain structure with distinct FAD and NADPH binding domains characteristic of Class B flavoprotein monooxygenases. nih.gov |

| Ornithine Acetyltransferase (OAT) | N-acetylornithine (modeled) | 2.8 | Revealed an α₂β₂-heterotetrameric structure and a unique fold within the N-terminal nucleophile (Ntn) enzyme family. nih.gov |

Isotopic Labeling and Metabolic Tracing Techniques

Isotopic labeling, combined with analysis by MS or NMR, is a powerful strategy for tracing the metabolic fate of molecules and elucidating biosynthetic pathways. beilstein-journals.orgbitesizebio.comnih.gov In this compound research, stable isotopes such as deuterium (B1214612) (²H), ¹³C, and ¹⁵N are used as tracers.

A key example is the investigation of enteropeptin biosynthesis, where labeling with d₃-S-adenosyl methionine (d₃-SAM) was used to confirm the origin of the methyl group on this compound. researchgate.net When the reaction was carried out with d₃-SAM, HPLC-MS analysis showed a corresponding +3 Da mass shift in the product, definitively proving that SAM is the methyl donor. researchgate.net

Metabolic tracing experiments can answer fundamental questions about the source of metabolites and the activity of specific pathways. bitesizebio.comnih.gov By introducing an isotopically labeled precursor into a biological system (e.g., cell culture or whole organism), researchers can track the incorporation of the label into downstream products like this compound over time, providing dynamic information about pathway flux. nih.govbiorxiv.org For instance, free δ-N-methylornithine, identified in bovine brain extracts, is a known biosynthetic precursor of nicotine (B1678760) in tobacco plants, and its origins could potentially be traced from protein degradation using isotopic labeling. ucla.edu

Table 4: Applications of Isotopic Labeling in this compound Research

| Isotope Label | Precursor | Analytical Method | Application/Finding |

| d₃ (Deuterium) | d₃-S-adenosyl methionine (d₃-SAM) | HPLC-MS | Confirmed that the methyl group in this compound is derived from SAM during enteropeptin biosynthesis. researchgate.net |

| ³H (Tritium) | ³H-methylated unknown product | Thin Layer Chromatography (TLC), HPLC | Used to confirm the identity of δ-N-[methyl-³H]ornithine generated from base treatment of a methylated arginine-containing protein. ucla.edu |

| ¹³C, ¹⁵N | General metabolic precursors (e.g., ¹³C-glucose, ¹⁵N-ammonium salts) | MS, NMR | General strategy for tracking metabolic pathways and elucidating the origin of nitrogen and carbon atoms in amino acid biosynthesis. beilstein-journals.org |

Chromatographic Separation Methods (e.g., High-Performance Liquid Chromatography)

Chromatographic techniques are essential for the purification and analysis of this compound from complex biological mixtures. kau.edu.sa High-Performance Liquid Chromatography (HPLC) is the most widely used method due to its high resolution and versatility. cifri.res.in

Reverse-phase HPLC (RP-HPLC) is commonly employed, where separation is based on the hydrophobicity of the molecules. In the analysis of N-methylated amino acids, RP-HPLC can be used to separate different species prior to mass spectrometry. ucla.edu For example, δ-N-monomethylornithine was successfully separated from δ-N,N-dimethylornithine using a C18 reverse-phase column. ucla.edu

Ion-exchange chromatography is another valuable technique that separates molecules based on their net charge. This method has been used to purify reaction products, separating ninhydrin-positive peaks corresponding to ornithine and its methylated forms. ucla.edu

To analyze stereoisomers, chiral chromatography is necessary. This can be achieved using chiral stationary phases or by derivatizing the amino acids with a chiral derivatizing agent (CDA), such as Marfey's reagent (FDAA), to form diastereomers that can be separated on a standard reverse-phase column. nih.govmdpi.com

Table 5: Chromatographic Methods for this compound Analysis

| Method | Stationary Phase/Principle | Application |

| Reverse-Phase HPLC (RP-HPLC) | Non-polar (e.g., C18) | Separation of δ-N-monomethylornithine from the dimethylated form. ucla.edu Analysis of peptides containing this compound. researchgate.netresearchgate.net |

| Ion-Exchange Chromatography | Charged resin | Purification of mono- and dimethylornithine species from reaction mixtures based on their positive charge. ucla.edu |

| Hydrophilic Interaction Chromatography (HILIC) | Polar | A powerful technique for separating polar compounds like amino acids and their derivatives, often coupled to MS. nih.gov |

| Thin-Layer Chromatography (TLC) | Silica gel (can be modified) | Used for co-migration analysis to identify ³H-labeled δ-N-monomethylornithine with a standard. ucla.edu |

| Gas Chromatography (GC) | Various | Analysis of volatile derivatives of N-methyl amino acids, such as their ethyl chloroformate derivatives. nih.gov |

Future Directions and Emerging Research Avenues for N Methylornithine

Elucidation of Undiscovered Biosynthetic and Degradation Pathways

A complete understanding of the metabolic lifecycle of n-Methylornithine is crucial for harnessing its full potential. While significant strides have been made in identifying its formation, the pathways governing its breakdown remain largely uncharted territory.

Biosynthesis: Recent breakthroughs, driven by bioinformatics and gene cluster analysis, have uncovered a novel biosynthetic pathway for this compound in gut bacteria such as Enterococcus cecorum. nih.govresearchgate.netchemrxiv.org This pathway is responsible for producing a class of antimicrobial peptides known as enteropeptins, which are ribosomally synthesized and post-translationally modified peptides (RiPPs). eurekalert.orgprinceton.edu The formation of the this compound residue within these peptides is a multi-step enzymatic process that begins with a canonical arginine residue. eurekalert.orgprinceton.edu A series of metalloenzymes, including a manganese-dependent arginase and a novel iron-sulfur-containing methyltransferase, catalyze the conversion of arginine to this compound. nih.govresearchgate.netresearchgate.net This discovery marked the first time this compound was identified in a RiPP, opening up a new landscape of microbial biosynthetic capabilities. researchgate.netoup.com

| Step | Enzyme Family | Metal Cofactor | Transformation | Source Organism Example |

|---|---|---|---|---|

| 1 | Arginase Homolog (e.g., KgrD) | Mn²⁺ | Deguanidination of Arginine to Ornithine | Enterococcus cecorum |

| 2 | Fe-S Methyltransferase (e.g., KgrB) | Fe-S Cluster | N-methylation of Ornithine to this compound | Enterococcus cecorum |

Degradation: In stark contrast to its biosynthesis, the enzymatic degradation pathways of this compound are not well understood. Research is needed to identify the enzymes and mechanisms responsible for its catabolism in various organisms. Understanding these pathways is essential for determining the compound's turnover rate, physiological half-life, and potential for bioaccumulation in different biological systems. Future research will likely focus on identifying specific demethylases or aminotransferases that can act on this compound. Studies on the metabolism of other methylated amino acids, such as N-methylhistidine and glycine (B1666218) betaine, may provide a template for discovering analogous pathways for this compound. cabidigitallibrary.orgnih.gov The N-degron pathway, a system for protein degradation that recognizes specific N-terminal residues, could also be an area of investigation, particularly for peptides containing N-terminal this compound. nih.govresearchgate.netnih.gov

Exploration of Broader Biological and Physiological Roles

The known functions of this compound are diverse, spanning from secondary metabolism in plants to structural roles in bacteria. However, its presence in the mammalian gut microbiome suggests that its physiological impact may be far more extensive than currently appreciated.

Established and Potential Roles: The most recently characterized role for this compound is as a key component of enteropeptins, antimicrobial peptides produced by gut microbes. chemrxiv.org These peptides exhibit a narrow spectrum of bacteriostatic activity, often targeting the producing strain itself in a form of self-inhibition or fratricide. nih.govresearchgate.netresearchgate.net This suggests a role in microbial population dynamics and niche competition within the gut.

Beyond the microbiome, this compound is a known intermediate in the biosynthesis of tropane (B1204802) alkaloids like hyoscyamine (B1674123) in plants such as Atropa belladonna. In certain bacteria, specifically Planctomycetes found in northern wetlands, ornithine lipids can be sequentially methylated to form mono-, di-, and trimethylornithine lipids. This modification may be an adaptive strategy to maintain membrane stability in acidic and nutrient-scarce environments.

Future research must explore the broader implications of this compound, particularly in the context of host-microbiome interactions. nih.govfrontiersin.org Metabolites produced by the gut microbiota can influence host physiology, including immune responses and gut-brain axis signaling. nih.govmdpi.com It is plausible that this compound or the enteropeptins containing it could act as signaling molecules that modulate host cellular pathways. Investigating its potential role as a neurotransmitter precursor, an immunomodulatory agent, or an intermediate in other undiscovered metabolic networks is a key future direction.

| Organism Type | Known/Hypothesized Role | Associated Molecule | Potential Research Avenue |

|---|---|---|---|

| Bacteria (e.g., Enterococcus cecorum) | Antimicrobial activity; Microbial competition | Enteropeptins | Investigate impact on host immune cells and gut barrier integrity. |

| Plants (e.g., Atropa belladonna) | Precursor for secondary metabolites | Tropane Alkaloids (e.g., Hyoscyamine) | Explore the regulation of its biosynthesis in response to environmental stress. |

| Bacteria (e.g., Planctomycetes) | Structural component of cell membranes | Methylated Ornithine Lipids | Characterize the function of these lipids in conferring stress resistance. |

| Mammals (as host) | Unknown; potential signaling molecule | Free this compound/Enteropeptins | Study its absorption, distribution, and effect on host metabolic and signaling pathways. nih.govmdpi.com |

Development of Novel Biotechnological and Synthetic Applications

The unique properties of this compound and the discovery of its biosynthetic machinery present exciting opportunities for innovation in biotechnology and synthetic chemistry.

Biotechnological and Synthetic Biology Applications: The enzymes responsible for converting arginine to this compound represent a powerful new set of tools for synthetic biology. oup.comrsc.org This enzymatic cassette could be engineered into microbial chassis like E. coli or yeast for the heterologous production of enteropeptins or novel, custom-designed peptides. efbiotechnology.org The incorporation of this compound into peptides can confer desirable properties such as increased proteolytic resistance and conformational rigidity, making it a valuable modification for peptide-based drug development. researchgate.netnih.gov This biocatalytic toolbox allows for the creation of new-to-nature peptides with enhanced stability or novel bioactivities. oup.com

Novel Synthetic Applications: In chemical synthesis, this compound is an attractive building block for peptide-based pharmaceuticals. nagoya-u.ac.jp N-methylation is a well-established strategy to improve the drug-like properties of peptides, including metabolic stability and cell permeability. The development of efficient chemical methods to synthesize this compound and incorporate it into peptide chains is an active area of research. nagoya-u.ac.jp Furthermore, the methylated ornithine lipids found in Planctomycetes could inspire the design of novel biomimetic surfactants or lipid-based drug delivery systems with enhanced stability in acidic environments.

| Application Area | Specific Example | Potential Impact |

|---|---|---|

| Metabolic Engineering | Production of enteropeptins in a heterologous host (e.g., E. coli). mdpi.com | Scalable production of novel antimicrobial agents. |

| Synthetic Biology | Using the biosynthetic enzymes to incorporate this compound into new peptide scaffolds. rsc.orgefbiotechnology.org | Creation of peptide libraries with enhanced stability and functional diversity. |

| Drug Development | Chemical synthesis of peptide drugs containing this compound. | Improved pharmacokinetic properties of peptide therapeutics. |

| Biomaterials | Synthesis of lipids mimicking the methylated ornithine lipids of Planctomycetes. | Development of acid-stable liposomes or novel surfactants. |

Q & A

Q. What statistical frameworks validate enzyme kinetics in this compound biosynthesis?

- Methodological Answer : Nonlinear regression analysis (e.g., Michaelis-Menten curve fitting) with error propagation for Km and kcat values is standard. Bootstrapping or Bayesian methods account for uncertainties in low-signal assays (e.g., SAM-dependent methylation). Replicates must include biological and technical repeats .

Experimental Design Considerations

Q. How to design isotopic labeling experiments to track this compound flux in vivo?

Q. What controls are essential for enzyme activity assays of this compound synthases?

- Methodological Answer : Include negative controls (e.g., heat-inactivated enzyme, SAM-free reactions) and positive controls (e.g., commercial methyltransferases). Monitor side products (e.g., S-adenosylhomocysteine) via HPLC to rule out non-specific activity .

Literature and Ethical Practices

Q. How to avoid over-citation and ensure originality in this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.